![molecular formula C22H25N5O4 B2664054 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1002041-85-1](/img/structure/B2664054.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O4, with a molecular weight of approximately 396.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazole ring, which are known for their biological activities.
Cytotoxicity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 5.00 µM to 29.85 µM against glioma cell lines (C6) and neuroblastoma cell lines (SH-SY5Y) .
Compound | IC50 (C6 Cell Line) | IC50 (SH-SY5Y Cell Line) |
---|---|---|
5f | 5.13 µM | 8.34 µM |
5a | 24.31 µM | 5.00 µM |
These results indicate a selective cytotoxicity where the compound effectively induces apoptosis in cancer cells while sparing normal cells .
The mechanism by which this compound exerts its effects involves the induction of cell cycle arrest and apoptosis. Flow cytometry analyses have shown that treatment with this compound leads to significant alterations in the cell cycle phases, particularly an increase in the sub-G1 phase indicative of apoptosis .
Case Studies
In a study investigating the biological activity of related pyrazole derivatives, it was found that these compounds not only inhibited tumor growth but also modulated various signaling pathways associated with cell survival and proliferation. The compounds were tested in vitro and in vivo models, showing promising results in reducing tumor size and improving survival rates in treated animals .
科学的研究の応用
Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism involves the induction of apoptosis in cancerous cells, making it a candidate for further development as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a promising role in targeted cancer therapies.
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines and other mediators involved in the inflammatory response .
Immunomodulatory Effects
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been investigated for its immunomodulatory properties. Studies have indicated that it can regulate immune responses by influencing the proliferation of lymphocytes and the production of various cytokines. This suggests its potential use in conditions where immune modulation is desirable, such as autoimmune diseases or during immunotherapy for cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Various derivatives have been synthesized to assess how modifications affect biological activity. For instance, alterations to the pyrazole or pyrimidine moieties can significantly influence the compound's potency and selectivity towards different biological targets .
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
Immunomodulation | Regulates lymphocyte proliferation |
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, this compound was shown to selectively induce apoptosis in breast and colon cancer cells. The study utilized flow cytometry to analyze cell death pathways and found that the compound activates caspase-dependent mechanisms leading to cell death.
Case Study 2: Anti-inflammatory Action
Another study focused on the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model. The results demonstrated a significant reduction in edema formation, indicating its potential as an anti-inflammatory agent. The study also noted a decrease in TNF-alpha levels in treated subjects compared to controls .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-5-17-10-21(29)26(22(24-17)27-15(3)8-14(2)25-27)12-20(28)23-11-16-6-7-18-19(9-16)31-13-30-18/h6-10H,4-5,11-13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESAPFKQKFLCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。